molecular formula C52H95N5O4 B14490686 1,1'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione CAS No. 64051-50-9

1,1'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione

Cat. No.: B14490686
CAS No.: 64051-50-9
M. Wt: 854.3 g/mol
InChI Key: AZUQMKNTKCEUKF-LBYUQGKWSA-N
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Description

1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinedione core with octadecenyl side chains, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinedione core, followed by the introduction of the octadecenyl side chains. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) stands out due to its unique octadecenyl side chains, which impart distinct physical and chemical properties. These side chains enhance the compound’s solubility and interaction with lipid membranes, making it particularly useful in biological and medical research.

Properties

CAS No.

64051-50-9

Molecular Formula

C52H95N5O4

Molecular Weight

854.3 g/mol

IUPAC Name

3-[(E)-octadec-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-octadec-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C52H95N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47-45-49(58)56(51(47)60)43-41-54-39-37-53-38-40-55-42-44-57-50(59)46-48(52(57)61)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,47-48,53-55H,3-32,37-46H2,1-2H3/b35-33+,36-34+

InChI Key

AZUQMKNTKCEUKF-LBYUQGKWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/C1C(=O)N(C(=O)C1)CCNCCNCCNCCN2C(=O)C(CC2=O)/C=C/CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCC

physical_description

Water or Solvent Wet Solid;  Liquid

Origin of Product

United States

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